molecular formula C15H18ClN5O B2461316 azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1291843-00-9

azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2461316
CAS RN: 1291843-00-9
M. Wt: 319.79
InChI Key: KQURTUXQOOOPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a complex organic compound that contains several functional groups, including an azepane ring, a triazole ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. It also includes a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of a ketone group (-C=O) is also indicated .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The azepane ring might undergo reactions typical of amines, such as protonation or alkylation. The triazole ring might participate in reactions with electrophiles, and the ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any substituents on the rings. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and it might have moderate to good solubility in polar organic solvents .

Scientific Research Applications

Forensic Toxicology Applications

Azepane isomers, closely related to the chemical structure , have been identified in unregulated drugs. For instance, the azepane isomer of AM-2233 was found in commercial products during a survey of unregulated drugs in the Tokyo area, demonstrating the relevance of such compounds in forensic toxicology and the identification of new psychoactive substances (Nakajima et al., 2012).

Materials Science and Luminescence

In materials science, compounds with similar structural motifs have been utilized in the design of organic molecules exhibiting unique luminescent properties. For example, a donor-acceptor molecule showed near ultraviolet delayed fluorescence and dual emission, illustrating the potential of such structures in developing advanced luminescent materials (Wen et al., 2021).

Organic Synthesis and Catalysis

In the realm of organic synthesis, derivatives of azepan and related compounds serve as key intermediates or catalysts. The synthesis of 1-(4-сhlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2а,4a-diazacyclopenta[cd]-azulene-2-carboxylic acid derivatives demonstrated antiviral activity, highlighting the pharmaceutical potential of these compounds (Demchenko et al., 2019). Additionally, novel catalysts based on the tris(triazolyl)methanol-Cu(I) structure have been developed for Huisgen 1,3-dipolar cycloadditions, showcasing the utility of triazolyl derivatives in facilitating chemical reactions (Ozcubukcu et al., 2009).

Future Directions

The study of new compounds like azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone could lead to the discovery of new reactions, new synthetic methods, or new biological activities. Future research could involve studying its synthesis, its reactivity, its physical and chemical properties, and its biological activity .

properties

IUPAC Name

azepan-1-yl-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-11-6-5-7-12(10-11)17-14-13(18-20-19-14)15(22)21-8-3-1-2-4-9-21/h5-7,10H,1-4,8-9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQURTUXQOOOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azepan-1-yl(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.